氯羟安定-d5(苯基-d5)

描述

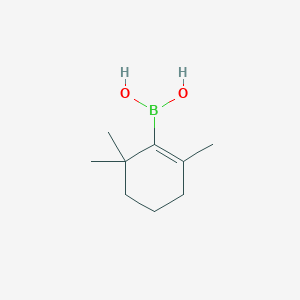

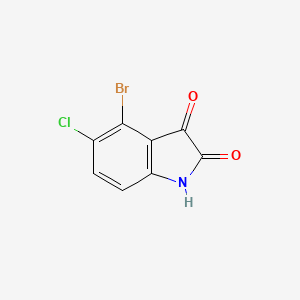

Chlordiazepoxide-d5, also known as 7-Chloro-N-methyl-5-(phenyl-d5)-3H-1,4-benzodiazepin-2-amine 4-oxide, is a benzodiazepine derivative . It is used for the short-term treatment of anxiety or management of acute alcohol withdrawal syndrome .

Molecular Structure Analysis

The molecular formula of Chlordiazepoxide-d5 is C16H14ClN3O . The IUPAC name is 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine-4-oxide . The molecular weight is 299.755 .Physical And Chemical Properties Analysis

Chlordiazepoxide-d5 is a stable-labeled internal standard . More specific physical and chemical properties are not detailed in the sources retrieved.科学研究应用

代谢研究

氯羟安定经历 N-去甲基化形成各种代谢物。这些代谢物已在不同物种中进行研究,包括大鼠、狗和人类。例如,Schwartz 和 Postma (1966) 发现用苯巴比妥对大鼠进行预处理会增加氯羟安定代谢为其代谢物 D-M。同样,Schwartz、Vane 和 Postma (1968) 鉴定了四种大鼠氯羟安定尿代谢物,它们在 C-5 苯环中都带有羟基官能团(Schwartz 和 Postma,1966)(Schwartz、Vane 和 Postma,1968)。

分析技术

已经开发了多种分析技术来检测和定量氯羟安定及其代谢物。El-hefnawey 等人 (2004) 研究了氯羟安定在汞电极上的电化学行为。本研究提供了对氯羟安定的还原过程及其在药物形式和人血清中定量分析的潜力的见解(El-hefnawey 等人,2004)。

代谢物鉴定

鉴定氯羟安定代谢物对于了解其药代动力学和药效学至关重要。Koechlin 等人 (1965) 研究了 C14 标记的氯羟安定在人和狗和大鼠中的代谢命运,揭示了具有物种特异性途径的广泛代谢降解(Koechlin 等人,1965)。

放射性药物潜力

已经探索了氯羟安定用 131I 等同位素进行放射性标记以了解其在生物系统中的分布。Ünak 等人 (2002) 研究了 131I 标记的氯羟安定在大鼠中的放射性药物潜力,提供了对其生物分布的见解(Ünak 等人,2002)。

杂质分析

鉴定和定量氯羟安定制剂中的杂质对于确保药物质量和安全性至关重要。Butterfield 等人 (1977) 开发了一种高效液相色谱程序,用于测定药物制剂中的氯羟安定及其常见杂质(Butterfield 等人,1977)。

作用机制

Target of Action

Chlordiazepoxide-d5 primarily targets the GABA (A) receptor complexes within the central nervous system . These receptors are located at several sites, including the limbic system and reticular formation . The GABA (A) receptors play a crucial role in inhibitory neurotransmission, contributing to the regulation of neuronal excitability throughout the nervous system .

Mode of Action

Chlordiazepoxide-d5 binds to stereospecific benzodiazepine (BZD) binding sites on the GABA (A) receptor complexes . This binding enhances the inhibitory effects of GABA, an inhibitory neurotransmitter, by increasing its binding to the GABA (A) receptor . This results in a decrease in neuronal excitability, contributing to the drug’s anxiolytic, sedative, and anticonvulsant effects .

Biochemical Pathways

The metabolic pathway of Chlordiazepoxide-d5 is complex. The drug is biotransformed into a succession of pharmacologically active products: desmethylchlordiazepoxide, demoxepam, desmethyldiazepam, and oxazepam . These metabolites further interact with GABA (A) receptors, contributing to the overall pharmacological effects of the drug .

Pharmacokinetics

Chlordiazepoxide-d5 exhibits a half-life of 5 to 30 hours in healthy individuals . It is extensively metabolized in the liver, with a hepatic extraction ratio well under 5% . The drug is rapidly and completely absorbed when administered orally . Intramuscular injection can result in slow and erratic absorption . Multiple-dose therapy with Chlordiazepoxide-d5 can result in the accumulation of the parent compound and its active metabolites .

Result of Action

The binding of Chlordiazepoxide-d5 to GABA (A) receptors enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability . This results in the drug’s anxiolytic, sedative, appetite-stimulating, and weak analgesic actions . It also seems to block EEG arousal from stimulation in the brain stem reticular formation .

Action Environment

The action of Chlordiazepoxide-d5 can be influenced by various environmental factors. For instance, the clearance of Chlordiazepoxide-d5 is reduced and its half-life is prolonged in the elderly, in those with cirrhosis, and in those receiving concurrent disulfiram therapy . Furthermore, the drug’s absorption can be affected by the route of administration, with oral administration leading to rapid and complete absorption, while intramuscular injection can result in slow and erratic absorption .

安全和危害

未来方向

While specific future directions for Chlordiazepoxide-d5 are not detailed in the sources retrieved, it is worth noting that Chlordiazepoxide and other benzodiazepines were initially accepted with widespread public approval but were followed with widespread public disapproval and recommendations for more restrictive medical guidelines for its use . This suggests that future research and development in this area may focus on addressing these concerns.

属性

IUPAC Name |

7-chloro-4-hydroxy-N-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15/h2-9,21H,10H2,1H3/i2D,3D,4D,5D,6D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCORZSTKDOEKQ-VIQYUKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C3C=C(C=CC3=NC(=NC)CN2O)Cl)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661863 | |

| Record name | (2Z)-7-Chloro-2-(methylimino)-5-(~2~H_5_)phenyl-2,3-dihydro-4H-1,4-benzodiazepin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65891-81-8 | |

| Record name | (2Z)-7-Chloro-2-(methylimino)-5-(~2~H_5_)phenyl-2,3-dihydro-4H-1,4-benzodiazepin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65891-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3329974.png)

![Thieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329993.png)

![4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329997.png)

![6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3330007.png)

![8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B3330029.png)

![6-[(Carboxymethyl)amino]-6-oxohexanoic acid](/img/structure/B3330062.png)